molecular formula C5H7ClN2O B1612006 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 938459-07-5

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B1612006
CAS No.: 938459-07-5
M. Wt: 146.57 g/mol
InChI Key: XNTHDQDMSUWQKT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound with a molecular formula of C5H9ClN2O It is a derivative of imidazolone and contains a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of imidazolone with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted imidazolones with different functional groups replacing the chloroethyl group.

    Oxidation: Oxidation products include imidazolone oxides and other oxidized derivatives.

    Reduction: Reduction products include imidazolidines and other reduced forms.

Scientific Research Applications

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of cellular processes such as DNA replication and protein synthesis. This can lead to cell death, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

    Carmustine: An alkylating agent used in chemotherapy, which also contains a chloroethyl group.

    Lomustine: Another alkylating agent with similar properties and applications in cancer treatment.

    Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.

The uniqueness of this compound lies in its specific structure and the presence of the imidazolone ring, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

3-(2-chloroethyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTHDQDMSUWQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592858
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-07-5
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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